2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride

描述

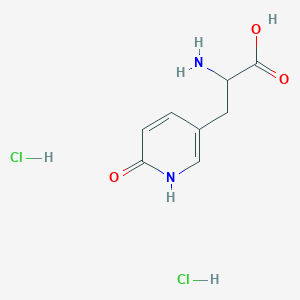

2-Amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine ring substituted with a hydroxyl group at the 6-position and an amino acid side chain. The dihydrochloride salt form enhances solubility and stability, a critical feature for bioavailability in pharmaceutical contexts.

属性

IUPAC Name |

2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-7(11)10-4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIJSJOKGFYZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves several steps. One common method includes the reaction of 6-hydroxypyridine-3-carboxylic acid with ammonia to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with 3-bromopropanoic acid to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Neuropharmacology

Research indicates that 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride may act as a modulator of neurotransmitter systems, particularly those involving glutamate. Its structural similarity to amino acids allows it to potentially influence synaptic transmission and neuroplasticity.

Case Study : A study examined the effects of this compound on neuronal cultures, revealing that it enhances synaptic efficacy in specific pathways, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease .

Antioxidant Activity

The compound has shown promise as an antioxidant agent due to the presence of the hydroxypyridine moiety, which can scavenge free radicals. This property may be beneficial in protecting cells from oxidative stress-related damage.

Data Table: Antioxidant Activity Comparison

Drug Development

Due to its unique structure, this compound is being investigated for its potential as a lead compound in drug development targeting various diseases, including neurodegenerative disorders and certain types of cancer.

Case Study : A recent patent application highlighted the synthesis of derivatives of this compound aimed at enhancing its bioavailability and therapeutic efficacy in treating neurological conditions .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in neurotransmitter metabolism. By inhibiting these enzymes, it may help regulate neurotransmitter levels in the brain.

Data Table: Enzyme Inhibition Activity

Protein Interaction Studies

Investigations into protein interactions have revealed that this compound can bind to specific receptors involved in pain modulation and cognitive function. This binding affinity indicates its potential role as a therapeutic agent.

作用机制

The mechanism of action of 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

相似化合物的比较

2-Amino-3-(6-Chloropyridin-3-yl)Propanoic Acid Dihydrochloride

- Molecular Formula : C₈H₁₁Cl₃N₂O₂

- Molecular Weight : 273.55 g/mol

- Key Difference : Replaces the hydroxyl group at the 6-position with chlorine.

- Implications: The chloro substituent increases molecular weight by ~63.88 g/mol compared to the hydroxyl analog (assuming similar backbone structures) .

Methyl 3-(6-Chloro-5-Pivalamidopyridin-2-yl)Acrylate

- Molecular Features : Combines a chloro group at the 6-position and a pivalamido group at the 5-position, with an acrylate ester side chain.

- Key Difference : The pyridine ring is further substituted with a bulky pivalamido group, and the side chain is esterified.

- Implications :

Amino Acid Backbone Modifications

(S)-2-((3,3-Dimethyl-3,4-Dihydroisoquinolin-1-yl)Amino)Propanoic Acid

- Molecular Features: Features a dihydroisoquinoline scaffold instead of pyridine, with a dimethyl group and a propanoic acid side chain.

- Key Difference: The aromatic system is fused (isoquinoline), altering electronic properties and rigidity.

- Implications: The fused ring system may enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Salt Form Comparisons

- Dihydrochloride Salts vs. Neutral Forms :

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The hydroxyl group in the target compound likely contributes to polar interactions in biological systems, whereas chloro or pivalamido substituents favor hydrophobic interactions.

- Data Limitations : CAS numbers and detailed pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

- Synthetic Feasibility : Analog synthesis routes (e.g., halogenation or esterification) inferred from catalogs could guide derivative development.

生物活性

2-Amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the molecular formula C₈H₁₂Cl₂N₂O₃ and a molecular weight of 239.10 g/mol. It features a pyridine ring, which is known for its role in various biological interactions, particularly in neurotransmitter modulation and enzyme inhibition.

Research indicates that this compound may act primarily as an inhibitor of certain enzymes involved in neurotransmitter metabolism. Specifically, it has been shown to inhibit γ-aminobutyric acid aminotransferase (GABA-AT) , leading to increased levels of GABA, an important inhibitory neurotransmitter in the central nervous system. This mechanism suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders .

Neuroprotective Effects

The neuroprotective effects of related compounds have been documented, suggesting that this compound may also confer similar benefits. By increasing GABA levels through the inhibition of GABA-AT, it could potentially protect against excitotoxicity associated with neurodegenerative diseases .

Case Study 1: GABA-AT Inhibition

A study focused on the design of GABA-AT inhibitors highlighted the importance of structural modifications for enhancing inhibitory potency. The findings indicated that compounds designed to mimic natural substrates could effectively inhibit GABA-AT, thus increasing GABA concentrations in neuronal tissues. This approach aligns with the anticipated action of this compound .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various pyridine derivatives using DPPH radical scavenging assays. The results suggested that modifications to the pyridine ring significantly enhanced antioxidant activity, indicating a promising direction for developing therapeutic agents based on this scaffold .

Data Table: Summary of Biological Activities

常见问题

Basic: What are the recommended synthetic routes for 2-amino-3-(6-hydroxypyridin-3-yl)propanoic acid dihydrochloride, and how can stereoselective control be achieved?

Answer:

Synthesis typically involves coupling 6-hydroxypyridine derivatives with protected amino acid precursors. For stereoselective synthesis, biocatalytic methods using immobilized enzymes (e.g., PAL on carbon nanotubes) can achieve enantiomeric control during ammonia elimination or addition reactions . Reductive amination or chiral resolution techniques may also be employed, utilizing reagents like sodium borohydride (NaBH₄) or chiral auxiliaries . Post-synthesis, dihydrochloride salt formation is achieved via HCl treatment under controlled pH to enhance solubility and stability .

Basic: What analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

Key techniques include:

- High-Performance Liquid Chromatography (HPLC): To assess purity and resolve stereoisomers.

- Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify structural integrity, particularly the hydroxypyridinyl and propanoic acid moieties .

- Electrochemical Biosensors: Functionalized gold electrodes (e.g., TFGAs) can detect interactions with biomolecules, providing insights into reactivity .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. The dihydrochloride form reduces volatility but may still irritate mucous membranes .

- Storage: Keep in a tightly sealed container at 2–8°C, protected from moisture and light. Desiccants are recommended to prevent hydrolysis .

Advanced: How can conflicting data on solubility and reactivity in different solvents be resolved?

Answer:

Contradictions often arise from variations in salt form (e.g., mono- vs. dihydrochloride) or residual solvents. Methodological steps include:

- Controlled Solubility Studies: Compare solubility in PBS (pH 7.4), DMSO, and aqueous HCl under standardized conditions .

- Computational Modeling: Use tools like COSMO-RS to predict solvent interactions based on molecular charge distribution .

- Structural Analog Comparison: Benchmark against similar compounds (e.g., fluoropyridinyl or dichloropyridinyl derivatives) to identify trends .

Advanced: What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on biosensor chips to measure binding kinetics with proteins like IL-6 or MMP3 .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔG) of ligand-target interactions .

- In Silico Docking: Use software like AutoDock to predict binding modes with active sites, validated by mutagenesis studies .

Advanced: How can researchers address discrepancies in reported bioactivity across cell-based assays?

Answer:

Variability may stem from differences in cell lines, assay conditions, or metabolite interference. Mitigation strategies:

- Standardized Assay Protocols: Use recombinant cell lines (e.g., HEK293 with overexpressed targets) and control for serum components .

- Metabolomic Profiling: LC-MS/MS can identify off-target interactions or degradation products .

- Cross-Validation: Compare results with structural analogs (e.g., phenylamino or imidazolyl derivatives) to isolate structure-activity relationships .

Advanced: What are the implications of the hydroxypyridinyl group on the compound’s pharmacokinetic properties?

Answer:

The 6-hydroxypyridinyl moiety enhances:

- Hydrophilicity: Improves aqueous solubility but may reduce blood-brain barrier penetration.

- Metabolic Stability: Resistance to CYP450 oxidation compared to non-hydroxylated analogs .

- Chelation Potential: Ability to bind metal ions (e.g., Fe³⁺), which may influence bioavailability in vivo .

Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。